molecular formula C11H10N2O3 B8744675 [(4-Cyanophenyl)carbamoyl]methyl acetate

[(4-Cyanophenyl)carbamoyl]methyl acetate

Cat. No.: B8744675
M. Wt: 218.21 g/mol
InChI Key: GWBLORFLRMNHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Cyanophenyl)carbamoyl]methyl acetate is an ester derivative featuring a carbamoyl linker (-CONH-) bridging a 4-cyanophenyl group and a methyl acetate moiety. This structure combines the electron-withdrawing cyano (-CN) substituent on the aromatic ring with the hydrolytically labile acetate ester, making it a candidate for applications in prodrug design or polymer chemistry.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

[2-(4-cyanoanilino)-2-oxoethyl] acetate

InChI

InChI=1S/C11H10N2O3/c1-8(14)16-7-11(15)13-10-4-2-9(6-12)3-5-10/h2-5H,7H2,1H3,(H,13,15)

InChI Key

GWBLORFLRMNHDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)NC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is the 4-cyanophenyl substituent. Below is a comparative analysis with structurally related esters and carbamoyl derivatives:

Table 1: Comparison of Key Structural Analogs
Compound Name Substituent/Functional Group Molecular Formula Synthesis Yield Key Applications/Properties References
[(4-Cyanophenyl)carbamoyl]methyl acetate 4-Cyanophenyl, carbamoyl, acetate C${11}$H${10}$N$2$O$3$ (inferred) N/A Hypothesized: Prodrugs, polymers -
[4-(Chlorosulfonyl)phenyl]methyl acetate 4-Chlorosulfonyl, acetate Not reported N/A Pharmaceuticals, material science
Methyl (S)-4-((4-(1-methoxyethyl)phenyl)carbamoyl)benzoate 4-(1-Methoxyethyl), carbamoyl, benzoate C${18}$H${19}$NO$_4$ 43% Photocatalysis, synthetic intermediates
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino, carbamoyl C$5$H$7$N$3$O$2$ N/A Unknown (limited toxicology data)

Reactivity and Stability

  • Ester Hydrolysis : The acetate group in the target compound may hydrolyze faster than bulkier esters (e.g., benzoate derivatives in ) due to steric and electronic factors .

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